isoquinolin-3-amine
Overview
Description
isoquinolin-3-amine, also known as this compound, is a heterocyclic compound that features an isoquinoline skeleton with an amino group at the third position. This compound is of significant interest due to its unique structural properties and its wide range of applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of 3-aminoisoquinoline. One notable method involves the direct amination of 3-haloisoquinoline using sodium amide, aqueous ammonia, or cyclic amines . This method often requires harsh reaction conditions, such as high temperatures or pressures, to achieve acceptable yields.
Another approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method’s efficiency highly depends on the nature of the nitrogen substrates used. Ammonia or primary amines typically afford good yields, while secondary amines often result in lower yields.
Industrial Production Methods: Industrial production of 3-aminoisoquinoline can involve metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Chemical Reactions Analysis
isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 3-aminoisoquinoline into its corresponding tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Cyclization: Cyclization reactions can form fused ring systems, enhancing the compound’s structural complexity. Palladium-catalyzed cyclization is a notable example .
Scientific Research Applications
isoquinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing various biologically active molecules and complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer, malaria, and neurological disorders.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor binding, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
isoquinolin-3-amine can be compared with other similar compounds, such as:
Quinoline: Both quinoline and isoquinoline are fusion products of a benzene ring and a pyridine nucleus . isoquinoline has a different nitrogen atom position, leading to distinct chemical properties and reactivity.
5-Aminoisoquinoline: This compound has an amino group at the fifth position, resulting in different biological activities and applications compared to 3-aminoisoquinoline .
8-Aminoquinoline: Known for its use in antimalarial drugs, 8-aminoquinoline has a different substitution pattern, affecting its pharmacological properties .
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
isoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDIRCVDCQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903057 | |
Record name | NoName_3645 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25475-67-6 | |
Record name | 3-Aminoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-AMINOISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinolin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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